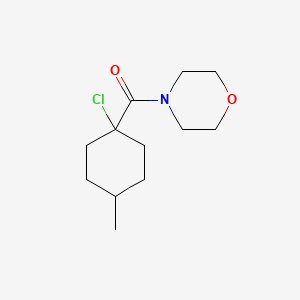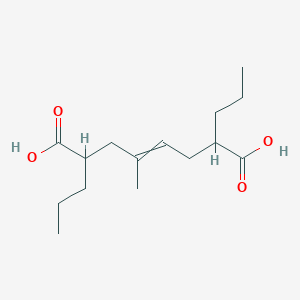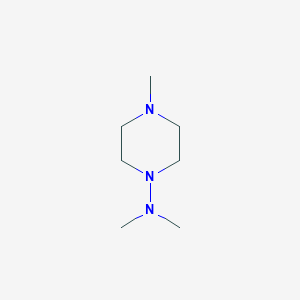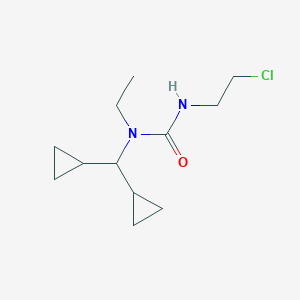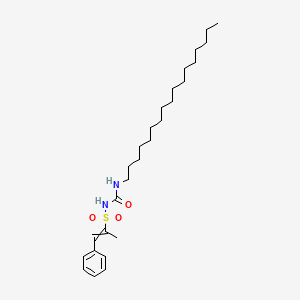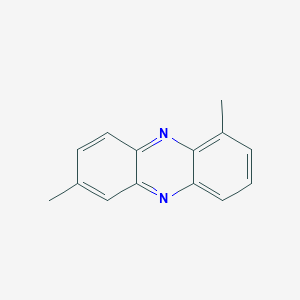methanethione CAS No. 53462-44-5](/img/structure/B14637979.png)
[(Dicyclohexylamino)sulfanyl](dihexylamino)methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dicyclohexylamino)sulfanylmethanethione is a complex organic compound characterized by its unique structure, which includes both dicyclohexylamino and dihexylamino groups attached to a methanethione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexylamino)sulfanylmethanethione typically involves the reaction of dicyclohexylamine and dihexylamine with a suitable sulfur-containing reagent. One common method involves the use of thiourea as a nucleophile, which reacts with alkyl halides to form the desired product . The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
(Dicyclohexylamino)sulfanylmethanethione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Substitution: Nucleophilic substitution reactions can replace one of the amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(Dicyclohexylamino)sulfanylmethanethione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (Dicyclohexylamino)sulfanylmethanethione involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- (Dicyclohexylamino)sulfanylmethanethione
- (Dicyclohexylamino)sulfanylmethanethione
Uniqueness
(Dicyclohexylamino)sulfanylmethanethione is unique due to its specific combination of dicyclohexylamino and dihexylamino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
53462-44-5 |
|---|---|
分子式 |
C25H48N2S2 |
分子量 |
440.8 g/mol |
IUPAC 名称 |
(dicyclohexylamino) N,N-dihexylcarbamodithioate |
InChI |
InChI=1S/C25H48N2S2/c1-3-5-7-15-21-26(22-16-8-6-4-2)25(28)29-27(23-17-11-9-12-18-23)24-19-13-10-14-20-24/h23-24H,3-22H2,1-2H3 |
InChI 键 |
ASJIJAABHUSHAB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN(CCCCCC)C(=S)SN(C1CCCCC1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



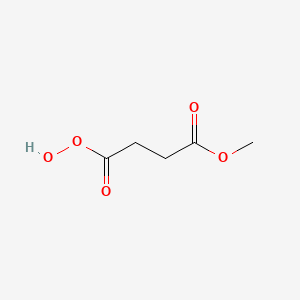
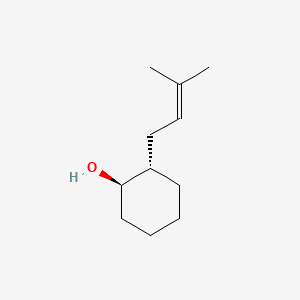

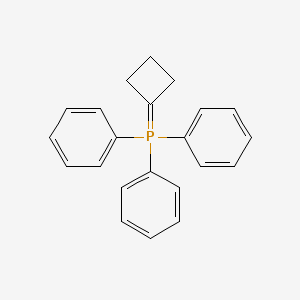
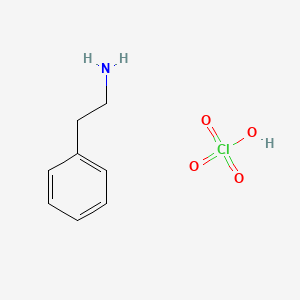
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
